molecular formula C9H12N2O B2853377 2-amino-N,5-dimethylbenzamide CAS No. 34810-84-9

2-amino-N,5-dimethylbenzamide

Cat. No.: B2853377
CAS No.: 34810-84-9
M. Wt: 164.208
InChI Key: ORLUQBZQYSXPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,5-dimethylbenzamide typically involves multiple steps. One common method includes the following steps :

    Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: Chlorine gas is used to substitute hydrogen atoms, forming 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to substitute the chlorine atoms with methyl groups, resulting in 3-methyl-5-chlorobenzoic acid.

    Nitro Substitution: The nitro group is introduced using nitric acid under the catalytic action of concentrated sulfuric acid, forming 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group.

    Final Reaction: The intermediate reacts with methylamine to produce 2-amino-5-chloro-N,3-dimethylbenzamide.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of magnesium chloride as a chlorine source and trifluoroacetyl iodobenzene as a catalyst can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,5-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and benzamides, such as 3-methyl-5-chlorobenzoic acid and 2-nitro-3-methyl-5-chlorobenzoic acid .

Scientific Research Applications

2-amino-N,5-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate for insecticides, it acts on the ryanodine receptor, disrupting calcium ion regulation in insect muscle cells, leading to paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various insecticides highlights its importance in industrial applications .

Biological Activity

2-Amino-N,5-dimethylbenzamide is an organic compound that has garnered attention for its diverse biological activities. This compound is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups on the benzene ring. Its potential applications range from pharmaceuticals to agrochemicals, making it a subject of interest in various research fields.

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features an amide functional group (-C(=O)N-) attached to a dimethyl-substituted aromatic ring.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways and cell death.
  • Heat Shock Protein Interaction : Similar compounds have been shown to interact with heat shock proteins (HSPs), particularly HSP90, leading to the destabilization of client proteins and subsequent cellular effects such as apoptosis or necrosis.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains, suggesting a potential role in developing antibacterial agents.

Anticonvulsant Activity

Some derivatives related to this compound have been evaluated for anticonvulsant activity. In animal models, these compounds demonstrated the ability to reduce seizure frequency and severity, indicating their potential therapeutic use in epilepsy management.

Toxicological Studies

Research on the toxicity of this compound reveals concerns regarding its safety profile. Case studies involving occupational exposure have reported severe liver injuries linked to this compound. The mechanism appears to involve mitochondrial dysfunction and oxidative stress leading to hepatocyte damage.

Occupational Exposure Case Study

A notable case study analyzed four patients exposed to this compound during industrial production. The study highlighted several clinical characteristics:

  • Symptoms : Patients exhibited a latency period followed by rash, fever, and signs of organ damage.
  • Organ Damage : Predominantly liver injury was observed, along with involvement of kidneys and myocardium.
  • Treatment Outcomes : Three patients recovered with supportive care, while one required liver transplantation due to acute liver failure .

Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against various bacterial strains; potential for pharmaceutical applications.
Anticonvulsant ActivityReduced seizure activity in animal models; ED50 values indicating potency.
ToxicologySevere liver injury reported in occupational exposure; highlights need for safety measures in handling .

Properties

IUPAC Name

2-amino-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUQBZQYSXPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.